3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a 4-methylbenzoyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 3 (Figure 1).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)23(28)25-22(18-7-5-6-8-19(18)33-25)27-26(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXLITMRQYTLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the benzofuran is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The methoxy groups and benzofuran moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]-3,4,5-Trimethoxybenzamide
- Structure : Shares the benzofuran core but substitutes the 4-methylbenzoyl group with a 4-chlorobenzoyl moiety at position 2.
- Key Differences :
PBX2 (3,4,5-Trimethoxy-N-(4-Oxo-4H-Benzo[b]Pyrrolo[1,2-d][1,4]Oxazin-7-yl)Benzamide)
Combretastatin-Linked Trimethoxyphenyl Analogs
- Structure : Combines 3,4,5-trimethoxybenzamide with a combretastatin-like vinylogous carbonate group.
- Synthesis : Multi-step process involving hydrazine hydrate and substituted benzaldehydes.
- Purity Metrics : Elemental analysis (Calcd. C: 59.36%, H: 5.34%, N: 9.89%) aligns closely with experimental results (Found: C: 59.53%, H: 5.12%, N: 9.67%), indicating high synthetic reproducibility .
Key Research Findings
The trimethoxyphenyl group is a conserved feature across analogs, likely contributing to π-π stacking interactions in target binding .
Synthetic Strategies :
- Benzamide derivatives are commonly synthesized via acyl chloride coupling with amines under mild conditions .
- Multi-step syntheses (e.g., combretastatin analogs) require precise stoichiometry and reflux conditions to achieve high purity .
Crystallographic Insights :
- Hydrogen-bonding patterns (e.g., N–H···O in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) stabilize crystal lattices, influencing solubility and stability .
Biological Activity
3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Benzamide moiety : This functional group is known for its biological activity.
- Benzofuran unit : A bicyclic structure that contributes to the compound's pharmacological properties.
- Methoxy groups : The presence of three methoxy groups enhances solubility and may influence biological interactions.
The molecular formula is , with a molecular weight of approximately 455.49 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by forming hydrogen bonds with active site residues.
- Receptor Modulation : It can modulate receptor functions through π-π stacking interactions facilitated by the benzofuran ring, enhancing binding stability and specificity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown:
- Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations required to inhibit cell growth significantly.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : Studies have reported a reduction in TNF-alpha and IL-6 levels in vitro, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
-
Study on Breast Cancer Cells :
- Researchers investigated the effects of the compound on MCF-7 cells.
- Results indicated a dose-dependent decrease in cell viability and induction of apoptosis.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
